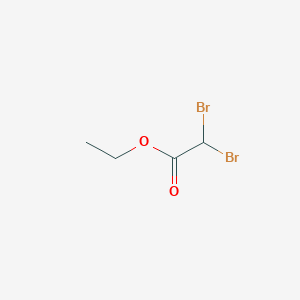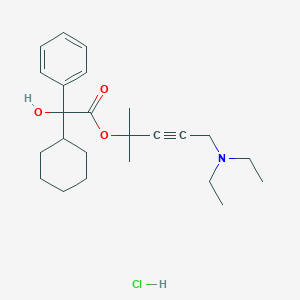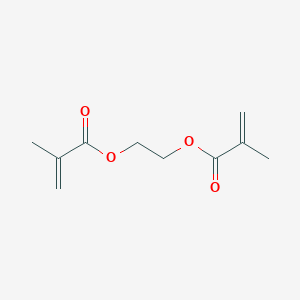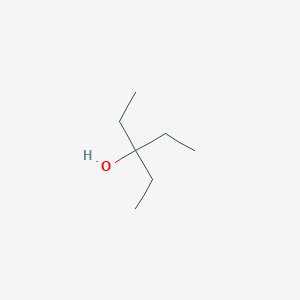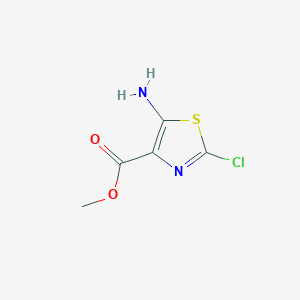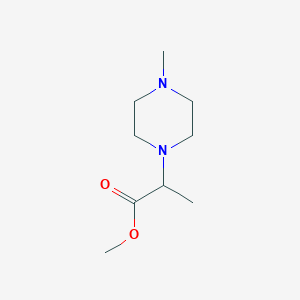
Tetrabromobisphenol A diallyl ether
Overview
Description
Tetrabromobisphenol A diallyl ether (TBBPA DAE) is a brominated flame retardant (BFR) that has been identified as a neurotoxicant in environmental samples . It has been predominantly found in different environments through industrial processes and in human samples . It was identified as the causative toxicant in sediment samples collected from a river near a BFR manufacturing plant in South China .
Molecular Structure Analysis
TBBPA DAE has a molecular formula of C21H20Br4O2 . The InChI string representation isInChI=1S/C21H20Br4O2/c1-5-7-26-19-15 (22)9-13 (10-16 (19)23)21 (3,4)14-11-17 (24)20 (18 (25)12-14)27-8-6-2/h5-6,9-12H,1-2,7-8H2,3-4H3 . The Canonical SMILES representation is CC (C) (C1=CC (=C (C (=C1)Br)OCC=C)Br)C2=CC (=C (C (=C2)Br)OCC=C)Br .
Scientific Research Applications
Fire Resistance in Consumer Products
Tetrabromobisphenol A diallyl ether is widely used as a brominated flame retardant (BFR) in consumer products to enhance fire resistance. Its applications include plastics, rubber, textiles, and electronic products, where it helps in preventing fires and meeting safety regulations .
Electronic Circuitry
In the field of electronics, this compound is applied to circuit boards, wires, cables, and other components due to its flame-retardant properties. This helps in reducing the risk of fire-related incidents in electronic devices .
Intermediate for Bromination
It serves as an intermediate that can be further brominated to produce octabrominated ethers, which are also used as flame retardants .
Environmental Bioaccumulation Studies
Environmental studies have identified Tetrabromobisphenol A diallyl ether in various matrices such as lake trout and herring gull eggs, suggesting its potential bioaccumulative nature and persistence in the environment .
Neurotoxicity Research
Research has been conducted to investigate the neurotoxic effects of this compound on aquatic organisms, which has raised concerns about its impact on neurodevelopment and endocrine disruption .
Analytical Chemistry
Analytical methods such as HPLC coupled with atmospheric pressure photoionization MS/MS are used to determine the presence of Tetrabromobisphenol A diallyl ether in environmental samples .
Ultraviolet Absorption
The compound may also be utilized as an ultraviolet absorbent, providing protection against UV radiation in various materials .
Polymer Additive
As an additive in polymers, it contributes to the overall stability of materials by acting as a photostabilizer and antioxidant .
Safety and Hazards
TBBPA DAE is a known endocrine disruptor . Endocrine disruptors are chemical compounds which inhibit the activities of natural hormones in the body, such as secretion, binding, transport, synthesis, action, or elimination responsible for maintaining reproduction, homeostasis, behavior, or development . Numerous concerns have been raised about human exposure to these disruptors, primarily because of the assumed detrimental effect they pose to human health .
Future Directions
Studies on exposure routes in humans, a combination of detection methods, adsorbent-based treatments and degradation of TBBPA are in the preliminary phase and have several limitations . Therefore, in-depth studies on these subjects should be considered to enhance the accurate body load of non-invasive matrix, external exposure levels, optimal design of combined detection techniques, and degrading technology of TBBPA . This will improve the scientific comprehension of TBBPA in humans as well as the environment, and the breakthrough for treating waste products containing TBBPA .
Mechanism of Action
Tetrabromobisphenol A diallyl ether, also known as 2,2-Bis(4-allyloxy-3,5-dibromophenyl)propane, is a brominated flame retardant that has been extensively used in various industries . This compound has raised considerable concern due to its potential neurotoxic and endocrine disruption effects on aquatic organisms .
Target of Action
The primary targets of Tetrabromobisphenol A diallyl ether are the neurological and endocrine systems of aquatic organisms . The compound has been identified as a neurotoxicant in sediment samples collected from a river near a brominated flame retardant manufacturing plant .
Mode of Action
It is suggested that the compound may inhibit the secretion of neurotransmitters and affect signal pathways related to neurodevelopment and signal transduction .
Pharmacokinetics
The pharmacokinetics of Tetrabromobisphenol A diallyl ether involves its uptake, distribution, metabolism, and elimination. The compound can rapidly accumulate in organisms, with the highest concentrations observed in the liver . The compound also has a long residence time, particularly in the kidney .
Result of Action
The result of Tetrabromobisphenol A diallyl ether’s action is primarily neurotoxicity and endocrine disruption . The compound’s neurotoxic potency is suggested to be due to the 1-propenyl group in its structure .
Action Environment
The action of Tetrabromobisphenol A diallyl ether can be influenced by various environmental factors. The compound has been detected in environmental samples, including river water, surface sediments, and soils . The manufacturing plant was identified as the release source of the compound .
properties
IUPAC Name |
1,3-dibromo-5-[2-(3,5-dibromo-4-prop-2-enoxyphenyl)propan-2-yl]-2-prop-2-enoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Br4O2/c1-5-7-26-19-15(22)9-13(10-16(19)23)21(3,4)14-11-17(24)20(18(25)12-14)27-8-6-2/h5-6,9-12H,1-2,7-8H2,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXTUWQHMIFLKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)OCC=C)Br)C2=CC(=C(C(=C2)Br)OCC=C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Br4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2029327 | |
| Record name | Tetrabromobisphenol A diallyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2029327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabromobisphenol A diallyl ether | |
CAS RN |
25327-89-3, 37769-31-6 | |
| Record name | Tetrabromobisphenol A diallyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25327-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrabromobisphenol A diallyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025327893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Isopropylidenebis(4-allyloxydibromobenzene) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037769316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-(1-methylethylidene)bis[3,5-dibromo-4-(2-propen-1-yloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrabromobisphenol A diallyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2029327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-isopropylidenebis[4-(allyloxy)-3,5-dibromobenzene] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.577 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1'-isopropylidenebis(4-allyloxydibromobenzene) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.764 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1'-ISOPROPYLIDENEBIS(4-(ALLYLOXY)-3,5-DIBROMOBENZENE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57LML2L4FA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the environmental concerns related to Tetrabromobisphenol A diallyl ether (TBBPA DAE)?
A1: TBBPA DAE, a brominated flame retardant, has raised concerns due to its potential neurotoxic effects and presence in environmental samples. Studies have identified it as a potential neurotoxicant in river water and sediment samples collected near a manufacturing plant. [] The levels detected in these samples suggest the manufacturing plant as a likely source of release. [] This highlights the need for further investigation into its environmental fate, transport, and potential risks to human and ecological health.
Q2: What is the structural difference between TBBPA DAE and other TBBPA derivatives, and how does it relate to neurotoxicity?
A3: While the exact mechanism of TBBPA DAE neurotoxicity requires further research, the presence of a 1-propenyl group in TBBPA DAE appears to be significant. [] Comparing its structure to other TBBPA derivatives suggests that this specific group might be responsible for the observed neurotoxic potency. [] This finding highlights the importance of considering structural features in assessing the potential toxicity of emerging contaminants.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



